
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.
Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.
Substituted Phenyl Group Addition: The final step involves coupling the triazole-piperidine intermediate with a 4-chloro-3-fluorophenyl group using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Chemical Biology: The compound is used as a probe to study biological pathways and interactions.
Materials Science: It is investigated for its properties in the development of new materials with specific electronic or photonic characteristics.
Industrial Applications: The compound may be used in the synthesis of advanced polymers or as an intermediate in the production of agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylpropan-1-one
- 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chlorophenyl)propan-1-one
- 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-fluorophenyl)propan-1-one
Uniqueness
The uniqueness of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O/c17-14-3-1-12(11-15(14)18)2-4-16(23)21-8-5-13(6-9-21)22-10-7-19-20-22/h1,3,7,10-11,13H,2,4-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEYUODBSSJKDIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-hydroxyoxan-4-yl)methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2889502.png)
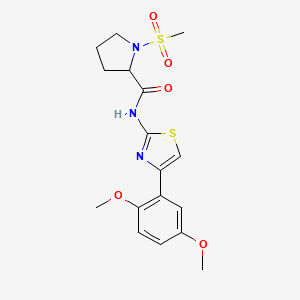
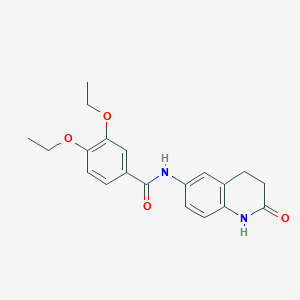
![N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2889507.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)
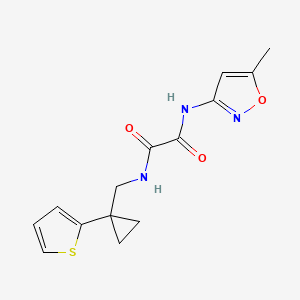
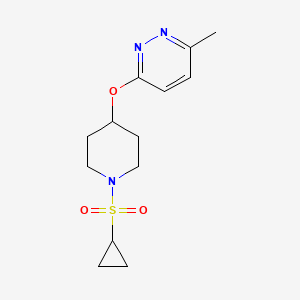
![{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2889515.png)
![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)
![(2-((Difluoromethyl)thio)phenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2889520.png)
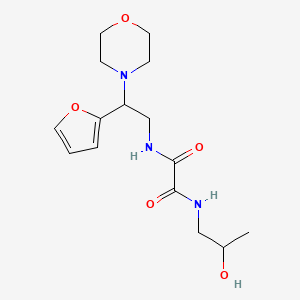

![2-{3-benzyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2889525.png)
